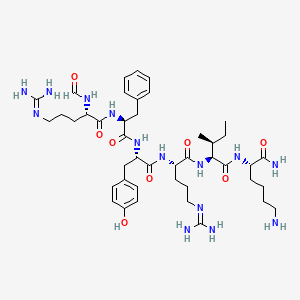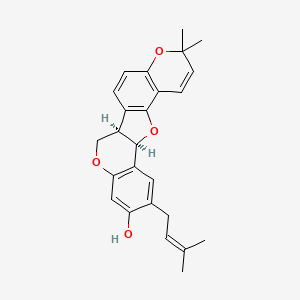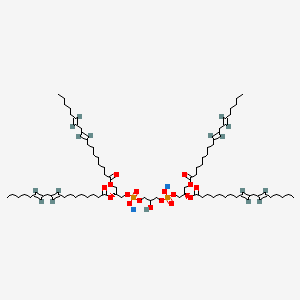
Cardiolipin (CL), (sodiuM or aMMoniuM salt) (bovine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cardiolipin (sodium or ammonium salt) (bovine) is a unique phospholipid predominantly found in the inner mitochondrial membrane. It is essential for the optimal function of numerous mitochondrial enzymes involved in energy production. Cardiolipin is composed of four fatty acid chains and two phosphatidyl moieties linked to a glycerol backbone, making it a dimeric phospholipid .
准备方法
Synthetic Routes and Reaction Conditions
Cardiolipin can be synthesized through various chemical routes. One common method involves the condensation of phosphatidylglycerol with another phosphatidylglycerol molecule in the presence of a catalyst. This reaction typically occurs under mild acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of cardiolipin often involves extraction from bovine heart tissue, followed by purification processes such as chromatography. The extracted cardiolipin is then converted to its sodium or ammonium salt form through neutralization reactions with sodium hydroxide or ammonium hydroxide .
化学反应分析
Types of Reactions
Cardiolipin undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation of cardiolipin can lead to the formation of reactive oxygen species, which play a role in cellular signaling and apoptosis .
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species or chemical oxidants like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Involves nucleophilic substitution reactions where one of the fatty acid chains is replaced by another functional group.
Major Products
The major products formed from these reactions include oxidized cardiolipin species, reduced cardiolipin, and substituted cardiolipin derivatives .
科学研究应用
Cardiolipin has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics and mass spectrometry for the quantification of mitochondrial lipids.
Biology: Plays a crucial role in mitochondrial biogenesis, fusion, fission, and respiration.
Industry: Utilized in the development of biomarkers and therapeutic targets for mitochondrial dysfunction.
作用机制
Cardiolipin exerts its effects by modulating the function of mitochondrial enzymes and proteins. It interacts with cytochrome c and other components of the electron transport chain, facilitating efficient energy production. Cardiolipin also plays a role in mitochondrial signaling pathways, including apoptosis and mitophagy .
相似化合物的比较
Similar Compounds
Phosphatidylglycerol: Another phospholipid found in mitochondrial membranes but lacks the dimeric structure of cardiolipin.
Phosphatidylcholine: A major component of cell membranes but does not have the same mitochondrial-specific functions as cardiolipin.
Uniqueness
Cardiolipin’s unique dimeric structure and exclusive localization in the inner mitochondrial membrane distinguish it from other phospholipids. Its ability to modulate mitochondrial function and participate in various cellular processes highlights its importance in maintaining cellular energy homeostasis .
属性
分子式 |
C81H140Na2O17P2 |
|---|---|
分子量 |
1493.9 g/mol |
IUPAC 名称 |
disodium;[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C81H142O17P2.2Na/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2;;/h21-28,33-40,75-77,82H,5-20,29-32,41-74H2,1-4H3,(H,87,88)(H,89,90);;/q;2*+1/p-2/b25-21+,26-22+,27-23+,28-24+,37-33+,38-34+,39-35+,40-36+;;/t76-,77-;;/m1../s1 |
InChI 键 |
ZGSPNIOCEDOHGS-CSCJJQMFSA-L |
手性 SMILES |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC[C@@H](OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COP(=O)(OCC(O)COP(=O)(OC[C@H](OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)[O-])[O-].[Na+].[Na+] |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC)O)OC(=O)CCCCCCCC=CCC=CCCCCC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848704.png)
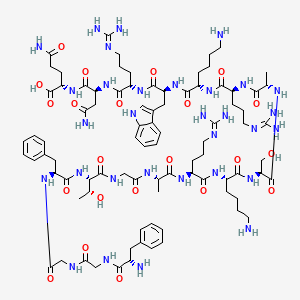
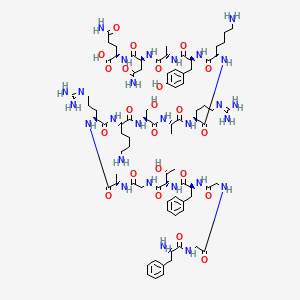

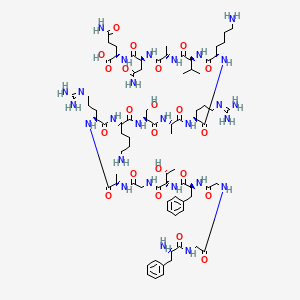
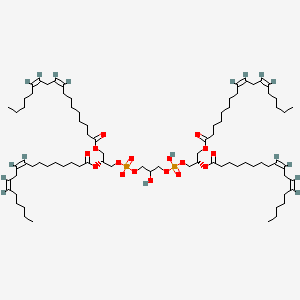
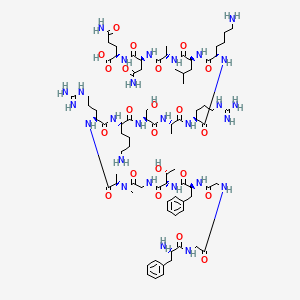
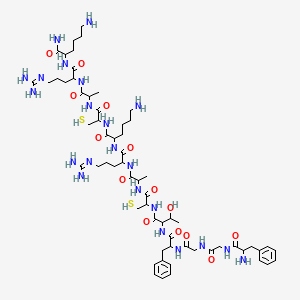
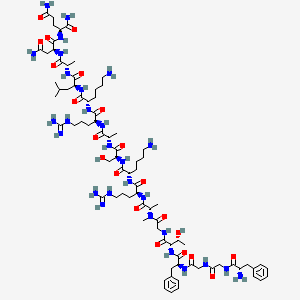
![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B10848741.png)

